

"physical and chemical properties of nitroguanidine"

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An In-depth Technical Guide on the Core Physical and Chemical Properties of Nitroguanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroguanidine (NQ), systematically named 1-**Nitroguanidine** and also known as Picrite, is a high-nitrogen energetic material with the chemical formula CH₄N₄O₂.[1] It is a colorless, crystalline solid that has found significant application as an ingredient in triple-base gun propellants, where it serves to reduce flame temperature and muzzle flash while maintaining high chamber pressure.[1] Its remarkable insensitivity to shock and friction, combined with low production cost, has also made it a key component in modern insensitive high explosive (IHE) formulations.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of **nitroguanidine**, detailed experimental methodologies for their determination, and visual representations of its synthesis and decomposition pathways.

Physical Properties of Nitroguanidine

Nitroguanidine is a colorless, odorless crystalline solid, though it can appear as a pale yellow mass, particularly when wet.[1][3][4] It exists in two primary crystalline forms: the stable alpha (α) form, which crystallizes as long, thin needles or prisms, and the beta (β) form, which consists of small, elongated plates.[3][5] The structure has been confirmed by NMR spectroscopy, X-ray, and neutron diffraction to exist exclusively as the nitroimine tautomer.[1]



Quantitative Physical Data

The key physical properties of **nitroguanidine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molar Mass	104.07 g/mol	[1][3][4]
Appearance	Colorless or pale yellow crystalline solid	[1][3]
Density	1.71 - 1.77 g/cm ³	[1][4][6]
Decomposition Point	~239 °C (decomposes without melting)	[1][3][7]
Crystal System	Orthorhombic	[6][8]
Vapor Pressure	1.43 x 10 ⁻¹¹ mm Hg at 25 °C	[3][4]
Water Solubility	0.12 g/100 mL (0 °C) 0.42 g/100 mL (25 °C) 8.25 g/100 mL (100 °C)	[1]
Solubility (Other)	Slightly soluble in methanol and ethanol; Insoluble in ether, benzene, toluene; Very soluble in alkali; Soluble in concentrated acids and dimethyl sulfoxide.	[3][4][7][9]
рКа	12.2 (in 1 M NaCl at 24 °C)	[1]
Heat of Combustion	210 kcal/mol	[9]

Chemical and Explosive Properties

Nitroguanidine is a powerful but very insensitive explosive. Its high nitrogen content contributes to a high gas volume upon detonation, which is advantageous for propellant applications.



Ouantitative Chemical & Explosive Data

Property	Value	Reference(s)
Chemical Formula	CH4N4O2	[1][4]
Detonation Velocity	5,360 m/s (at 1.0 g/cm ³ density) 7,650 m/s (at 1.5 g/cm ³ density)	[1]
Impact Sensitivity	Unaffected by rifle bullet impact. Generally considered very insensitive.	[1][2]
Friction Sensitivity	Insensitive	[1][2]
Hazards	Explosive when dry. Can react vigorously with oxidizing materials. Forms highly impact-sensitive salts with mercury and silver.	[1][3][10]

Synthesis and Decomposition

The most common industrial synthesis involves the dehydration of guanidine nitrate with concentrated sulfuric acid.[4][8]

The thermal decomposition of **nitroguanidine** is a complex process that proceeds without melting.[8] The idealized decomposition reaction is: $3 O_2N-N=C(NH_2)_2 \rightarrow 3 CO_2 + 4 N_2 + 4 NH_3[1]$

However, experimental studies show the primary gaseous products are nitrous oxide (N₂O), ammonia (NH₃), and water, with solid residues including melamine and cyanuric acid.[8][11]

Experimental Protocols Synthesis of Nitroguanidine (Dehydration of Guanidine Nitrate)

This protocol is based on the widely used industrial method.[8][12]



- Reaction Setup: A reaction vessel equipped with cooling and stirring capabilities is charged with concentrated sulfuric acid.
- Reactant Addition: Guanidine nitrate is slowly added to the sulfuric acid while maintaining vigorous stirring.
- Temperature Control: The temperature of the reaction mixture is strictly controlled and maintained below 30°C to prevent unwanted side reactions and ensure safety.
- Reaction Progression: The mixture is stirred until the dissolution of guanidine nitrate is complete.
- Precipitation: The resulting solution is then slowly poured into a larger volume of crushed ice
 or cold water. This "drowning" step causes the nitroguanidine product to precipitate out of
 the solution.
- Isolation and Purification: The precipitated **nitroguanidine** is collected by filtration, washed thoroughly with cold water to remove residual acid, and then dried. The product is typically stored wet with at least 20% water by mass for safety.[13]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol describes the method used to study the thermal decomposition kinetics of **nitroguanidine**.[14]

- Instrumentation: A high-pressure differential scanning calorimeter (PDSC), such as a Mettler Toledo 827HP, is used.
- Sample Preparation: A small sample of **nitroguanidine** (approx. 1.0 mg) is placed in an appropriate crucible. An empty crucible or an inert material like α-Al₂O₃ serves as the reference.
- Experimental Conditions: The analysis is conducted under a dynamic, high-purity nitrogen atmosphere (e.g., 20 mL/min flow rate).

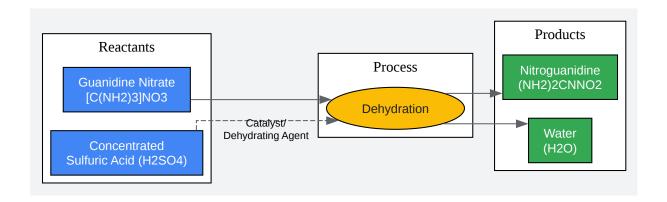


- Heating Program: The sample is heated over a specified temperature range (e.g., 50–350
 °C) at a constant, linear heating rate (e.g., 5, 10, 15, or 20 K/min).
- Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting DSC curve reveals exothermic (decomposition) and endothermic (melting) events, providing data on decomposition temperatures and heat release.
- Kinetic Analysis: By performing the experiment at multiple heating rates, kinetic parameters such as activation energy (E_a) and the pre-exponential factor (A) can be calculated using isoconversional methods.

Visualizations

Synthesis of Nitroguanidine

The following diagram illustrates the common synthesis route for **nitroguanidine** from guanidine nitrate.



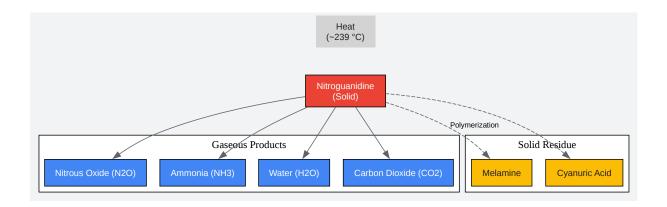
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Caption: Synthesis of **Nitroguanidine** via Dehydration.

Thermal Decomposition Pathway of Nitroguanidine

This diagram shows the major products formed during the thermal decomposition of **nitroguanidine**.





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Caption: Thermal Decomposition Products of **Nitroguanidine**.

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